4'-C-(difluoromethyl)-Cytidine
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Overview
Description
4’-C-(difluoromethyl)-Cytidine is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a difluoromethyl group attached to the cytidine molecule, which imparts unique chemical and biological properties. The incorporation of fluorine atoms into organic molecules is a common strategy to enhance their metabolic stability, bioavailability, and overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-C-(difluoromethyl)-Cytidine typically involves the introduction of the difluoromethyl group into the cytidine scaffold. One common method is the use of difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction conditions often require the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4’-C-(difluoromethyl)-Cytidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-C-(difluoromethyl)-Cytidine undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Methylated cytidine derivatives.
Substitution: Various substituted cytidine analogues.
Scientific Research Applications
4’-C-(difluoromethyl)-Cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Studied for its potential to modulate biological pathways and interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4’-C-(difluoromethyl)-Cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The difluoromethyl group enhances the compound’s binding affinity to enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This results in the inhibition of DNA and RNA synthesis, leading to the suppression of viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated nucleoside analogue used in cancer therapy.
Gemcitabine: A nucleoside analogue with a difluoromethylene group, used as an anticancer agent.
Fludarabine: A fluorinated purine analogue used in the treatment of hematological malignancies.
Uniqueness
4’-C-(difluoromethyl)-Cytidine is unique due to the specific placement of the difluoromethyl group at the 4’ position of the cytidine molecule. This structural modification imparts distinct chemical and biological properties, such as enhanced metabolic stability and improved pharmacokinetic profile, making it a valuable compound for therapeutic development.
Properties
Molecular Formula |
C10H13F2N3O5 |
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Molecular Weight |
293.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-(difluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13F2N3O5/c11-8(12)10(3-16)6(18)5(17)7(20-10)15-2-1-4(13)14-9(15)19/h1-2,5-8,16-18H,3H2,(H2,13,14,19)/t5-,6+,7-,10-/m1/s1 |
InChI Key |
OAAMCHLHRJREHT-JTGULSINSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)C(F)F)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)C(F)F)O)O |
Origin of Product |
United States |
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